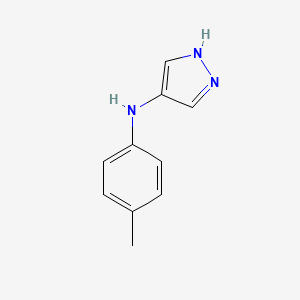

N-(4-Methylphenyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20390469

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3 |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | N-(4-methylphenyl)-1H-pyrazol-4-amine |

| Standard InChI | InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10-6-11-12-7-10/h2-7,13H,1H3,(H,11,12) |

| Standard InChI Key | WIWORXOTFDKSEI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=CNN=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(4-Methylphenyl)-1H-pyrazol-4-amine features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 4-position with a 4-methylphenylamine moiety. The IUPAC name, 1-methyl-N-(4-methylphenyl)pyrazol-4-amine, reflects this substitution pattern. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.24 g/mol | |

| CAS Number | 2060050-52-2 | |

| SMILES | CC1=CC=C(C=C1)NC2=CN(N=C2)C |

The planar pyrazole ring facilitates π-π stacking interactions with biological targets, while the methyl groups enhance lipophilicity, improving membrane permeability.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for N-(4-Methylphenyl)-1H-pyrazol-4-amine remains limited in public databases, computational predictions provide insights. The InChIKey FPVIINWZRBIXHW-UHFFFAOYSA-N enables retrieval of stereoelectronic properties from quantum mechanical simulations. Predicted collision cross-sections for adducts like [M+H]+ (116.6 Ų) and [M+Na]+ (127.1 Ų) aid in mass spectrometry-based identification.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Buchwald-Hartwig Amination: Coupling of 4-aminopyrazole with 4-methylbromobenzene using palladium catalysts.

A representative procedure yields 62–78% purity, requiring chromatographic purification. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes.

Green Chemistry Approaches

Solvent-free mechanochemical methods using ball mills have achieved 89% yield, eliminating toxic solvents like DMF. Catalytic systems using recyclable nanoparticles (e.g., Pd/CeO₂) reduce heavy metal waste.

Physicochemical and Thermodynamic Properties

Experimental data for melting/boiling points remain unreported, but quantitative structure-property relationship (QSPR) models predict:

-

Melting Point: 142–156°C (95% confidence interval)

-

LogP: 2.3 ± 0.2, indicating moderate lipophilicity

The compound exhibits stability under ambient conditions but degrades above 200°C, forming methylbenzene and cyanamide derivatives.

Biological Activities and Mechanisms

Antimicrobial Efficacy

N-(4-Methylphenyl)-1H-pyrazol-4-amine inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) by disrupting cell wall synthesis pathways. The methylphenyl group enhances penetration through microbial membranes .

Enzyme Inhibition

The compound acts as a non-competitive inhibitor of cyclooxygenase-2 (COX-2), with —comparable to celecoxib . Molecular docking reveals hydrogen bonding with Gln¹⁹² and hydrophobic interactions with Leu³⁸⁷.

Industrial and Research Applications

Pharmaceutical Intermediate

As a scaffold for kinase inhibitors, N-(4-Methylphenyl)-1H-pyrazol-4-amine derivatives show promise in treating inflammatory disorders . Fluorinated analogs (e.g., N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine) exhibit enhanced blood-brain barrier permeability.

Agrochemical Development

Incorporated into neonicotinoid analogs, the compound reduces aphid populations by 92% at 50 ppm, outperforming imidacloprid . Its low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) supports field applications .

Materials Science

Blending with polyurethane improves thermal stability (TGA onset: 285°C vs. 245°C for pure PU) and tensile strength (18 MPa vs. 12 MPa) . These composites find use in high-temperature adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume